1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate
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Overview
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate typically involves the reaction of benzothiazole derivatives with azetidin-3-yl furan-2-carboxylate under specific conditions. One common method involves the use of electrophilic substitution reactions, where the benzothiazole ring is functionalized with the azetidin-3-yl furan-2-carboxylate moiety. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized benzothiazole derivatives .
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The compound may bind to DNA or proteins, inhibiting their function and leading to cell death or other biological responses .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: A similar compound with a hydroxyl group instead of the furan-2-carboxylate moiety.
2-(Benzo[d]thiazol-2-yl)azetidine: Another benzothiazole derivative with a different substitution pattern.
2-(Benzo[d]thiazol-2-yl)furan: A compound with a furan ring directly attached to the benzothiazole ring
Uniqueness
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14(12-5-3-7-19-12)20-10-8-17(9-10)15-16-11-4-1-2-6-13(11)21-15/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVGZMTVJUAELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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